molecular formula C7H11BF6N2 B1461766 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate CAS No. 681856-28-0

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

Cat. No.: B1461766
CAS No.: 681856-28-0
M. Wt: 247.98 g/mol
InChI Key: YTANZWHOSGQGAP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is an ionic liquid known for its unique properties and applications in various scientific fields. This compound is characterized by its high thermal stability, low volatility, and excellent solubility in organic solvents . It is commonly used in the fields of chemistry, biology, and industry due to its versatile nature.

Preparation Methods

The synthesis of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate typically involves the reaction of 1-ethyl-3-methylimidazole with trifluoro(trifluoromethyl)borate. The reaction is carried out under inert gas conditions to prevent any unwanted reactions with atmospheric moisture or oxygen . The product is then purified through various techniques such as recrystallization or distillation to achieve high purity levels .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability . The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate involves its interaction with various molecular targets and pathways. The compound’s ionic nature allows it to interact with charged species, facilitating various chemical reactions . Its ability to stabilize transition states and intermediates makes it an effective catalyst in many processes .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate can be compared with other similar ionic liquids, such as:

The uniqueness of this compound lies in its specific combination of thermal stability, solubility, and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;trifluoro(trifluoromethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CBF6/c1-3-8-5-4-7(2)6-8;3-1(4,5)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTANZWHOSGQGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(F)(F)F)(F)(F)F.CCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659841
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681856-28-0
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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